N-(6-methoxybenzo[d]thiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide
Description
Properties
IUPAC Name |
N-(6-methoxy-1,3-benzothiazol-2-yl)-4-(4-methylpiperidin-1-yl)sulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O4S2/c1-14-9-11-24(12-10-14)30(26,27)17-6-3-15(4-7-17)20(25)23-21-22-18-8-5-16(28-2)13-19(18)29-21/h3-8,13-14H,9-12H2,1-2H3,(H,22,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGCBXLQFWBUMES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC4=C(S3)C=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-methoxybenzo[d]thiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide typically involves multi-step organic reactions. The starting materials usually include 6-methoxybenzo[d]thiazole and 4-methylpiperidine. The synthesis may involve the following steps:
Formation of the Benzothiazole Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Sulfonylation: Introduction of the sulfonyl group can be done using sulfonyl chlorides in the presence of a base.
Amidation: The final step involves coupling the sulfonylated benzothiazole with 4-methylpiperidine to form the benzamide derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(6-methoxybenzo[d]thiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Halogenation or nitration can occur on the aromatic ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) or hydrogen gas.
Substitution: Halogenating agents like bromine or chlorine.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(6-methoxybenzo[d]thiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, receptor antagonism, or modulation of signal transduction pathways.
Comparison with Similar Compounds
Benzothiazole Derivatives with Sulfonyl Benzamide Moieties
The target compound shares a benzothiazole-sulfonyl benzamide scaffold with several analogs, but key substitutions differentiate its properties:
Key Observations :
- The 6-methoxy group on the benzothiazole in the target compound contrasts with aryl-thiazole (e.g., 2D216) or phenyl-linked benzothiazole (e.g., 4–22) substitutions in analogs.
- The 4-methylpiperidinylsulfonyl group introduces a tertiary amine, enhancing solubility in acidic environments compared to non-alkylated piperidine (e.g., 2D216) or aryl-sulfonyl groups (e.g., 4–25) .
Substituent Variations on the Benzothiazole Ring
The benzothiazole ring's substitution pattern significantly influences bioactivity:
- Methoxy vs. Amino/Nitro Groups: The target compound’s 6-methoxy group differs from 6-nitro (, compound 19 ) and 6-amino (, ABTB ) derivatives. Nitro groups are electron-withdrawing, while methoxy and amino groups are electron-donating, affecting electronic distribution and binding interactions.
- Ethoxy and Halogen Substituents: describes N-(6-ethoxybenzo[d]thiazol-2-yl) analogs with a dimethylaminoethyl group, where ethoxy increases hydrophobicity compared to methoxy . Halogenated derivatives (e.g., 6-chloro in ) exhibit enhanced metabolic stability but reduced solubility.
Substituent Variations on the Sulfonyl Group
The sulfonyl group’s substituent dictates target affinity and pharmacokinetics:
- Piperidinyl vs. Other Amines: The 4-methylpiperidinyl group in the target compound offers conformational rigidity and moderate basicity, contrasting with dihydroisoquinolinyl ( ) or morpholinomethyl (d ) groups. These differences influence steric interactions with target proteins. In , 4-propylpiperidinyl (2E151) enhanced cytokine production compared to unsubstituted piperidine, suggesting alkylation optimizes activity .
Aryl vs. Alkyl Sulfonyl Groups :
- Aryl-sulfonyl derivatives (e.g., 4–23 with 2,4-dimethoxyphenyl ) exhibit stronger π-π stacking but lower solubility than alkylamine-sulfonyl analogs like the target compound.
Biological Activity
N-(6-methoxybenzo[d]thiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer therapeutics and receptor inhibition. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has a complex structure characterized by the presence of multiple functional groups:
- Molecular Formula : CHNOS
- Molecular Weight : Approximately 460.6 g/mol
- Key Functional Groups : Methoxybenzo[d]thiazole moiety, sulfonamide group, and piperidine ring.
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Inhibition of Fibroblast Growth Factor Receptor 4 (FGFR4) :
- FGFR4 is implicated in various cancers, including hepatocellular carcinoma. Studies have indicated that this compound exhibits a high binding affinity to FGFR4, which may inhibit tumor growth and proliferation.
- Histamine H4 Receptor Antagonism :
Biological Activity Summary
1. Cancer Therapeutics
A study demonstrated that compounds similar to this compound showed significant antitumor activity in vitro. For instance, derivatives exhibited IC50 values in the low micromolar range against various cancer cell lines, indicating strong potential for further development as anticancer agents .
2. Antimicrobial Properties
The compound has also been evaluated for its antimicrobial properties. Testing against Escherichia coli and Staphylococcus aureus revealed notable inhibitory effects, suggesting potential applications in treating bacterial infections .
Synthesis Pathways
The synthesis of this compound typically involves multi-step organic synthesis techniques, including:
- Formation of the thiazole ring.
- Sulfonation of the piperidine derivative.
- Coupling reactions to form the final amide structure.
This synthetic route allows for modifications that can enhance biological activity or selectivity towards specific targets.
Q & A
Q. What advanced techniques resolve structural ambiguities in derivatives of this compound?
- Methodological Answer :
- X-ray crystallography : Resolve piperidine ring conformation (e.g., chair vs. boat) and sulfonamide torsion angles .
- NOESY NMR : Confirm spatial proximity between methoxy and thiazole protons .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
